molecular formula C22H26N6O3S B2468191 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-59-9

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2468191
CAS RN: 850914-59-9
M. Wt: 454.55
InChI Key: AZEIHPLUTGPGQX-UHFFFAOYSA-N
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Description

The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a chemical compound with the molecular formula C22H26N6O3S. It is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .


Physical And Chemical Properties Analysis

The compound appears as a white solid with a yield of 76% . The melting point is between 152–156 °C . The FTIR (KBr) shows ν max = 3296 (N–H str.), 3113 (C–H str., triazole ring), 2984 (C–H str., aliphatic), 1654 (C=O sym. str., amide), 1539, 1450 (C=C str., aromatic ring), cm −1 .

Scientific Research Applications

Affinity and Pharmacological Evaluation of Purine-2,6-Dione Derivatives

Research on purine-2,6-dione derivatives, such as those structurally related to the specified compound, has shown significant interest in their affinity towards serotonin receptors and their potential psychotropic activity. A study highlighted the design of new series of derivatives aiming at targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors, with potential applications in addressing psychotropic conditions, including depression and anxiety. Selected compounds from this series demonstrated antidepressant-like effects and anxiolytic-like activity in animal models, suggesting the therapeutic potential of these derivatives in psychotropic drug development (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another study focused on the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, showing that several compounds exhibited significant activity in in vivo models. This suggests the potential of such derivatives in the development of new analgesic and anti-inflammatory agents, with some compounds outperforming reference drugs in terms of activity (Zygmunt et al., 2015).

Receptor Affinity and Ligand Design

Further investigation into the structural aspects of purine-2,6(3H,7H)-dione derivatives has led to the identification of compounds with high affinity for serotonin and dopamine receptors. This research provides valuable insights into the structure-affinity relationships, identifying potent ligands for 5-HT6, 5-HT7, and D2 receptors and highlighting the importance of specific substituents for receptor affinity. These findings are instrumental in guiding the design of new ligands with potential therapeutic applications (Żmudzki et al., 2015).

Synthesis and Structural Analyses

On a synthetic and structural analysis front, research has also delved into the creation of novel compounds and their characterization, demonstrating the versatility of purine-2,6-dione derivatives in generating diverse molecular structures with potential biological activities. Studies have shown innovative synthetic approaches to generating such derivatives, providing a foundation for further exploration of their pharmacological properties and potential therapeutic applications (Ahmed et al., 2016).

properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-14-8-10-27(11-9-14)20-24-18-17(19(29)26(3)22(30)25(18)2)28(20)12-13-32-21-23-15-6-4-5-7-16(15)31-21/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEIHPLUTGPGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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